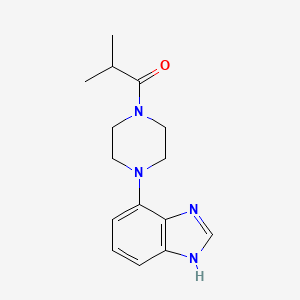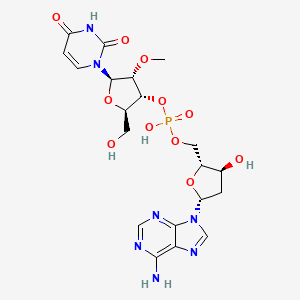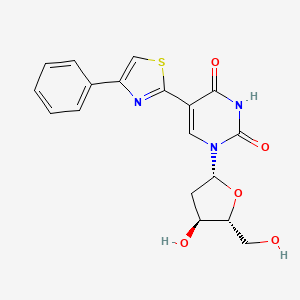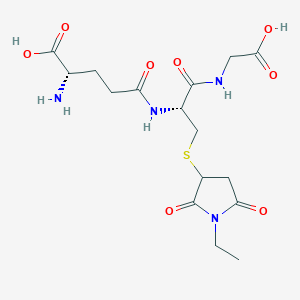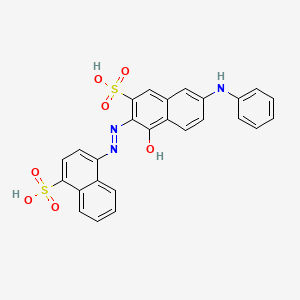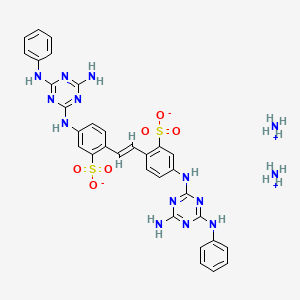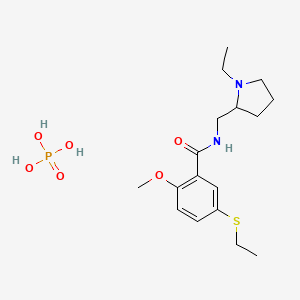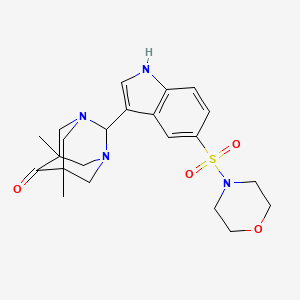
dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate is a complex organic compound characterized by its long carbon chain and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate typically involves the esterification of the corresponding dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
HOOC-(CH2)16-CH=CH-(CH2)16-COOH+2CH3OH→CH3OOC-(CH2)16-CH=CH-(CH2)16-COOCH3+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as triethylamine.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate has several scientific research applications:
Chemistry: Used as a model compound to study long-chain ester reactions and mechanisms.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a plasticizer in materials science.
Mechanism of Action
The mechanism by which dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate exerts its effects depends on its interaction with molecular targets. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester groups can undergo hydrolysis, releasing the corresponding dicarboxylic acid and methanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2E,34E)-octatriaconta-2,34-dienedioate
- Dimethyl (2E,34E)-tetratriaconta-2,34-dienedioate
Uniqueness
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate is unique due to its specific chain length and the position of the double bonds, which confer distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C38H70O4 |
|---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate |
InChI |
InChI=1S/C38H70O4/c1-41-37(39)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(40)42-2/h33-36H,3-32H2,1-2H3/b35-33+,36-34+ |
InChI Key |
HAYSMLFXRQFQTR-LBYUQGKWSA-N |
Isomeric SMILES |
COC(=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)OC |
Canonical SMILES |
COC(=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)


